molecular formula C11H24OS B1218877 11-Mercapto-1-undecanol CAS No. 73768-94-2

11-Mercapto-1-undecanol

Cat. No. B1218877
Key on ui cas rn: 73768-94-2
M. Wt: 204.37 g/mol
InChI Key: ULGGZAVAARQJCS-UHFFFAOYSA-N
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Patent
US08642991B2

Procedure details

Five (5) mg of the oleic acid-stabilized CdSe quantum dots and 50 mg of 1-mercapto-1-undecanol were mixed with 5 ml of chloroform and 5 ml of ethanol. The mixture was then sonicated for 3 hours. Then, 40 ml of chloroform was added to the mixture to obtain a precipitate of 11-mercapto-1-undecanol capped CdSe quantum dots. The precipitate was dissolved in ethanol and dimethyl sulfoxide (“DMSO”).
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
CdSe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
1-mercapto-1-undecanol
Quantity
50 mg
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11]CCCCCCC.[SH:21]C(O)CCCCCCCCCC.C(O)C>C(Cl)(Cl)Cl>[SH:21][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:20]

Inputs

Step One
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
Step Three
Name
CdSe
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
1-mercapto-1-undecanol
Quantity
50 mg
Type
reactant
Smiles
SC(CCCCCCCCCC)O
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Six
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then sonicated for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
SCCCCCCCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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